2-Hydroxyimino-3-pentanone
Description
2-Hydroxyimino-3-pentanone (CAS No. 32818-79-4), also known as 2-isonitroso-3-pentanone, is a ketoxime compound characterized by a hydroxylimino (-NOH) group at the C2 position and a ketone group at the C3 position of a pentanone backbone . It is synthesized via condensation reactions, achieving a yield of 75% under optimized conditions . This compound serves as a critical precursor in organic and coordination chemistry, particularly in synthesizing diimine-dioxime ligands (e.g., 3,3′-(1,4-butanediyl-dinitrilo)bis-2-pentanone, 2,2′-dioxime) for metal complexes . Its reactivity in Schiff base formation enables applications in pharmaceuticals, such as the synthesis of QF-0400B, a compound with anti-psychotic properties .
Properties
IUPAC Name |
2-hydroxyiminopentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJBPHMCBRHVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312653 | |
| Record name | 2,3-Pentanedione, 2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32818-79-4 | |
| Record name | 2,3-Pentanedione, 2-oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32818-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pentanedione, 2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyimino-3-pentanone can be synthesized through the reaction of 2,3-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of 2,3-pentanedione, 2-oxime involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-Hydroxyimino-3-pentanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-pentanedione, 2-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-hydroxyimino-3-pentanone with analogous ketones, oximes, and substituted pentanones. Key differences in structure, reactivity, and applications are highlighted.
Structural Analogues
| Compound Name | CAS No. | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | 32818-79-4 | Ketone, hydroxylimino (-NOH) | C2: -NOH; C3: ketone; linear pentanone chain |
| 2-Methyl-3-pentanone | 565-69-5 | Ketone | C2: methyl; C3: ketone; branched chain |
| 3-(Nitromethylene)-2-pentanone | N/A | Ketone, nitromethylene (-CH=NO₂) | C3: nitromethylene; conjugated system |
| 4-Methyl-2-pentanone | 108-10-1 | Ketone | C4: methyl; C2: ketone; branched chain |
| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | Ketone | Highly branched; steric hindrance |
Structural Insights :
- This compound uniquely combines a ketone and hydroxylimino group, enabling dual reactivity (e.g., coordination to metals and participation in condensation reactions) .
- Methyl-substituted pentanones (e.g., 2-Methyl-3-pentanone) lack functional groups beyond the ketone, reducing their utility in complex syntheses .
- 3-(Nitromethylene)-2-pentanone features a nitro group, enhancing electrophilicity but limiting stability compared to the hydroxylimino variant .
Reactivity Comparison :
- The hydroxylimino group in this compound facilitates chelation with transition metals (e.g., Cu(II)), forming stable complexes used in catalysis .
- Methyl-substituted ketones exhibit lower reactivity due to steric hindrance and lack of coordinating groups .
- Nitromethylene derivatives show enhanced electrophilicity but are prone to decomposition under acidic conditions .
Physicochemical Properties
| Property | This compound | 2-Methyl-3-pentanone | 3-(Nitromethylene)-2-pentanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~129.14 (calculated) | 114.19 | 143.06 |
| Solubility | Polar aprotic solvents | Hydrophobic | Moderate in polar solvents |
| Stability | Stable under inert conditions | High | Sensitive to light/moisture |
Key Observations :
- This compound’s polarity allows solubility in methanol and ethanol, critical for ligand synthesis .
- 2-Methyl-3-pentanone’s hydrophobicity limits its use in aqueous reactions but makes it suitable as an industrial solvent .
Biological Activity
2-Hydroxyimino-3-pentanone, also known as pentane-2,3-dione 2-oxime, is an organic compound with significant potential in biological applications. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant research findings.
This compound has the molecular formula CHNO and a molecular weight of approximately 102.1317 g/mol. It features a hydroxyl group (-OH) and an oxime functional group (-C=N-OH), which contribute to its reactivity and biological interactions. The compound is typically synthesized through various organic reactions, such as condensation processes, highlighting its versatility as a building block in synthetic chemistry.
The biological activity of this compound primarily stems from its derivatives, particularly those related to α-dicarbonylmonoximes. These derivatives have been shown to exhibit anti-cancer properties , influencing critical cellular pathways involved in tumor progression. Research indicates that they can modulate the expression of key markers such as E-cadherin and Vimentin, which are associated with cancer cell invasion and metastasis.
Key Mechanisms
- Inhibition of Cancer Cell Migration : Studies have demonstrated that this compound can inhibit the migration of cancer cells by altering signaling pathways critical for metastasis.
- Cellular Interaction : The compound interacts with various biological molecules, including enzymes and cellular receptors, which can influence metabolic pathways and cellular responses.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anti-Cancer Properties | Exhibits potential as an inhibitor of cancer cell invasion and metastasis. |
| Cellular Modulation | Influences expression markers related to tumor progression (e.g., E-cadherin, Vimentin). |
| Enzyme Inhibition | Serves as a reagent in biochemical assays for studying enzyme activity and inhibition mechanisms. |
Case Studies and Research Findings
- Cancer Cell Studies : Research has shown that derivatives of this compound can significantly reduce the invasive capabilities of certain cancer cell lines in vitro. This was attributed to the downregulation of proteins associated with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
- Biochemical Assays : In various assays, this compound has been utilized to evaluate its inhibitory effects on specific enzymes linked to metabolic disorders. These studies highlight its potential therapeutic applications beyond oncology .
- Synthetic Applications : The compound serves as a precursor for synthesizing indole derivatives, which have been explored for their own biological activities. This synthesis pathway underscores the importance of this compound in developing new pharmacological agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
